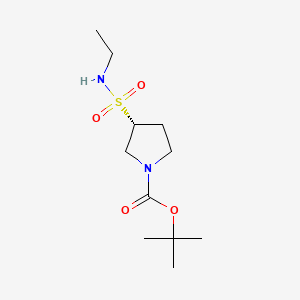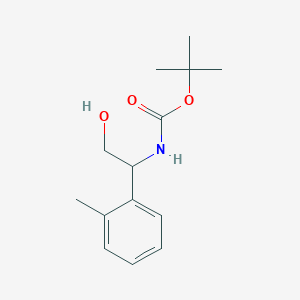
3-Bromo-4-hydroxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H4BrClO3S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxybenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-4-hydroxybenzene. One common method is:
- Sulfonylation Reaction:
Starting Material: 3-Bromo-4-hydroxybenzene.
Reagent: Chlorosulfonic acid (HSO3Cl).
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained at a low to moderate range (0-50°C) to control the reaction rate and avoid side reactions.
:Reaction: C6H4BrOH+HSO3Cl→C6H4BrClO3S+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxybenzenesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, alcohols, thiols.
Conditions: Typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
Products: Sulfonamides, sulfonates.
-
Electrophilic Aromatic Substitution
Reagents: Halogens, nitrating agents, sulfonating agents.
Conditions: Often requires a catalyst (e.g., Lewis acids) and controlled temperature to direct the substitution to the desired position on the benzene ring.
Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Bromo-4-hydroxybenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: The sulfonyl chloride group can react with amines and other nucleophiles, making it useful for attaching biomolecules to surfaces or other molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form stable sulfonamide linkages, which are common in many therapeutic agents.
Materials Science: Used in the modification of polymers and other materials to introduce functional groups that can enhance properties such as solubility, stability, and reactivity.
Mechanism of Action
The mechanism by which 3-Bromo-4-hydroxybenzenesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations and bioconjugation processes.
Molecular Targets and Pathways
Nucleophilic Attack: The primary pathway involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonate bonds.
Aromatic Substitution: The bromine and hydroxyl groups on the benzene ring can influence the reactivity and selectivity of further substitution reactions, allowing for the targeted modification of the molecule.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a hydroxyl group.
4-Chloro-3-hydroxybenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
3-Bromo-4-nitrobenzenesulfonyl chloride: Similar structure but with a nitro group instead of a hydroxyl group.
Uniqueness
3-Bromo-4-hydroxybenzenesulfonyl chloride is unique due to the presence of both bromine and hydroxyl groups, which can influence its reactivity and the types of reactions it can undergo. The hydroxyl group can participate in hydrogen bonding and other interactions, potentially affecting the compound’s solubility and reactivity compared to its methoxy or nitro analogs.
Properties
Molecular Formula |
C6H4BrClO3S |
|---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
3-bromo-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4BrClO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H |
InChI Key |
STKYSOLBHOVRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


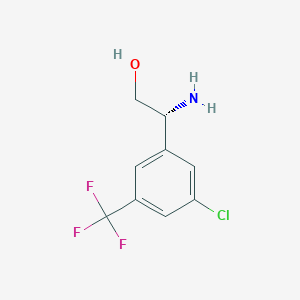
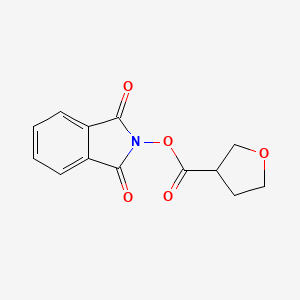
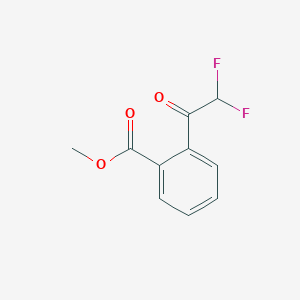

![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
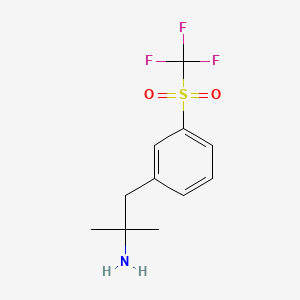

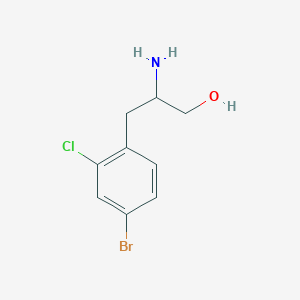
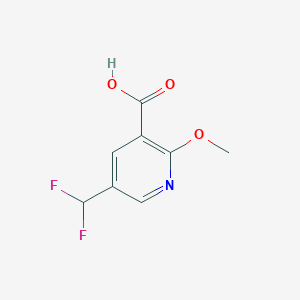
![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)

![8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid](/img/structure/B13579474.png)
